molecular formula C8H7N3O B1196238 4-(1H-1,2,4-Triazol-1-yl)phenol CAS No. 68337-15-5

4-(1H-1,2,4-Triazol-1-yl)phenol

Cat. No. B1196238
CAS RN: 68337-15-5
M. Wt: 161.16 g/mol
InChI Key: ZOPIBCDDKMAEII-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for compounds related to "4-(1H-1,2,4-Triazol-1-yl)phenol" involve multi-step chemical reactions. For instance, the synthesis of related triazole derivatives can be achieved through reactions involving halogenated precursors, sodium methoxide, and various organic transformations, demonstrating the complex synthesis routes typical for these compounds (Xu Liang, 2009).

Molecular Structure Analysis

The molecular structure of related compounds often features intricate arrangements, such as orthorhombic space groups and specific dihedral angles between the triazole ring and benzene rings. These structures are stabilized by intermolecular hydrogen bonding, contributing to their stability and properties (D. Zhu et al., 2000).

Chemical Reactions and Properties

Chemical properties of "4-(1H-1,2,4-Triazol-1-yl)phenol" and similar compounds include their reactivity towards forming complexes with metals, which can exhibit interesting luminescent and magnetic behaviors. These reactions are fundamental for creating materials with specific functionalities (Hong-Kun Zhao et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure, luminescence, and magnetic behavior, are crucial for understanding the application potential of these compounds. For example, copper(II) complexes based on "4-(1H-1,2,4-Triazol-1-yl)phenol" show promise as light emission materials due to their high stability and luminescence emission characteristics (Hong-Kun Zhao et al., 2020).

Chemical Properties Analysis

The chemical properties of such compounds include their ability to form stable complexes with metals, which can result in materials with specific luminescent properties or magnetic behaviors. These properties are explored through synthesis, structural characterization, and various spectroscopic analyses, revealing insights into the potential applications of these materials in areas like light emission and magnetic materials (Hong-Kun Zhao et al., 2020).

Scientific Research Applications

3. Dye Adsorption

  • Results: The complex showed excellent capability in the adsorption of sulfate-containing dyes .

4. Photocatalytic Degradation

  • Results: The complex showed excellent photocatalytic capability in the degradation of dyes .

5. Antimicrobial Agents

  • Results: The drugs have shown effective antimicrobial activity against a variety of pathogens .

6. Propellants and Explosives

  • Results: The materials have shown effective performance in their respective applications .

Future Directions

The future directions for research on “4-(1H-1,2,4-Triazol-1-yl)phenol” and its derivatives could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation into their mechanisms of action and potential applications in other areas could also be beneficial.

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPIBCDDKMAEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218479
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-Triazol-1-yl)phenol

CAS RN

68337-15-5
Record name 4-(1,2,4-Triazol-1-yl)phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Record name 4-(1H-1,2,4-Triazol-1-yl)phenol
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Record name 4-(1H-1,2,4-triazol-1-yl)phenol
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Synthesis routes and methods

Procedure details

A mixture of 8 parts of 1-(4-methoxyphenyl)-1H-1,2,4-triazole and 150 parts of a hydrobromic acid solution 48% is stirred and refluxed overnight. The reaction mixture is evaporated and the residue is triturated in 2-propanone. The product is filtered off and crystallized from ethanol, yielding 5.5 parts (74%) of 4-(1H-1,2,4-triazol-1-yl)phenol; mp. 255.4° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Foces-Foces, P Cabildo, RM Claramunt… - … Section C: Crystal …, 1999 - scripts.iucr.org
The secondary structure of the title compound, CsHTN30, consists of O--H... N hydrogen-bonding catemers, similar to those of the parent 1, 2, 4-triazole, where the molecules are linked …
Number of citations: 17 scripts.iucr.org
HK Zhao, HW Yang, ZY Liu, XG Wang… - Journal of …, 2020 - Taylor & Francis
Two 4-(1H-1,2,4-triazol-1-yl)phenol (hptrz)-based transition metal complexes with different aromatic polycarboxylic acids as co-ligands, {[Cu 2 (H 2 O) 4 (hptrz) 2 (btec)]⋅2H 2 O} n (1) …
Number of citations: 1 www.tandfonline.com
ME Kavanagh, AG Coyne, KJ McLean… - Journal of medicinal …, 2016 - ACS Publications
The essential enzyme CYP121 is a target for drug development against antibiotic resistant strains of Mycobacterium tuberculosis. A triazol-1-yl phenol fragment 1 was identified to bind …
Number of citations: 53 pubs.acs.org
M Kavanagh, J Chenge, A Zoufir, K McLean, A Coyne… - 2017 - repository.cam.ac.uk
Similarity in the ligand binding profile of two enzymes may provide insight for functional characterization and be of greater relevance to inhibitor development than sequence similarity or …
Number of citations: 2 www.repository.cam.ac.uk
ME Kavanagh, J Chenge, A Zoufir, KJ McLean… - Biochemistry, 2017 - ACS Publications
Similarity between the ligand binding profiles of enzymes may aid functional characterization and be of greater relevance to inhibitor development than sequence similarity or structural …
Number of citations: 6 pubs.acs.org
SO Owalude, OA Adeyoju, DY Adegbola, MO Shittu… - ajol.info
This research demonstrates the preparation of a new coordination polymer,{[Cu 4 (H 2 pydc) 2 (H 1 apy)(H 2 O) 2 DMF]. DMF} n,(H 2 pydc= pyridine-2, 6-dicarboxylic acid, H 1 apy= 4-…
Number of citations: 4 www.ajol.info

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